Donepezil (1+)

Description

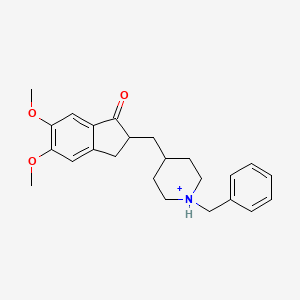

Structure

3D Structure

Properties

Molecular Formula |

C24H30NO3+ |

|---|---|

Molecular Weight |

380.5 g/mol |

IUPAC Name |

2-[(1-benzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C24H29NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3/p+1 |

InChI Key |

ADEBPBSSDYVVLD-UHFFFAOYSA-O |

SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CC[NH+](CC3)CC4=CC=CC=C4)OC |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CC[NH+](CC3)CC4=CC=CC=C4)OC |

Origin of Product |

United States |

Foundational & Exploratory

Donepezil: Mechanisms of Action Beyond Acetylcholinesterase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezil (B133215) is a cornerstone in the symptomatic treatment of Alzheimer's disease (AD), with its primary, well-established mechanism of action being the reversible inhibition of acetylcholinesterase (AChE). This inhibition increases the synaptic availability of acetylcholine (B1216132), temporarily ameliorating the cognitive and functional decline associated with cholinergic neurodegeneration.[1][2][3] However, a growing body of preclinical and clinical evidence reveals that the therapeutic profile of donepezil is not solely dependent on its cholinergic effects.[4][5][6][7] This technical guide delves into the pleiotropic, non-cholinergic mechanisms of donepezil, offering insights into its potential as a neuroprotective and disease-modifying agent. We will explore its interactions with key cellular targets and signaling pathways implicated in the broader pathophysiology of neurodegeneration.

Sigma-1 (σ1) Receptor Agonism

The sigma-1 (σ1) receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling, oxidative stress, and neuronal plasticity.[4] Donepezil has been identified as a potent σ1 receptor agonist, an action that is independent of its AChE inhibition and may underlie some of its neuroprotective and antidepressant-like properties.[4][8][9]

Signaling Pathway

As a σ1 receptor agonist, donepezil can initiate a cascade of neuroprotective events. This includes the modulation of intracellular Ca²⁺ homeostasis, suppression of endoplasmic reticulum stress, and enhancement of neurotrophic factor signaling. The interaction with σ1 receptors has been shown to be crucial for its efficacy in non-cholinergic-based models of memory impairment.[8][9]

Quantitative Data: Receptor Binding and Occupancy

The affinity of donepezil for the σ1 receptor is high and within a therapeutically relevant range. Positron Emission Tomography (PET) studies have confirmed significant receptor occupancy in the human brain at clinical doses.

| Parameter | Value | Species | Method | Reference |

| Binding Affinity (Ki) | 14.6 nM | In vitro | Radioligand Binding Assay | [9] |

| Receptor Occupancy | ~60% | Human | PET with [11C]SA4503 | |

| (5 mg single dose) | ||||

| Receptor Occupancy | ~75% | Human | PET with [11C]SA4503 | [10] |

| (10 mg single dose) | ||||

| ED50 for Occupancy | 1.29 mg/kg | Rat | microPET with [11C]SA4503 |

Experimental Protocol: In Vivo Sigma-1 Receptor Occupancy using PET

Objective: To quantify the occupancy of σ1 receptors by donepezil in the living human brain.

-

Radioligand: A selective σ1 receptor radioligand, [11C]SA4503, is synthesized.

-

Subjects: Healthy volunteers are recruited. Each subject undergoes two PET scans: a baseline scan (pre-drug) and a second scan after oral administration of a single dose of donepezil (e.g., 5 mg or 10 mg).[10]

-

PET Scan Procedure: A dynamic PET scan is performed for 90 minutes immediately following the intravenous injection of [11C]SA4503.

-

Arterial Blood Sampling: Timed arterial blood samples are collected throughout the scan to measure the concentration of the radioligand in plasma, which serves as an input function for kinetic modeling.

-

Data Analysis:

-

Time-activity curves are generated for various brain regions of interest (e.g., cortex, cerebellum).

-

The binding potential (BP_ND) of [11C]SA4503, which is proportional to the density of available receptors, is calculated for each region using a kinetic model (e.g., two-tissue compartment model).[10]

-

Receptor occupancy (RO) is calculated using the following formula: RO (%) = 100 * (BP_ND_baseline - BP_ND_postdrug) / BP_ND_baseline[11]

-

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Beyond elevating acetylcholine levels, donepezil directly interacts with and modulates nAChRs, particularly the α7 and α4β2 subtypes.[12][13] This interaction is implicated in neuroprotection against glutamate (B1630785) excitotoxicity and Aβ toxicity, and it involves the activation of pro-survival signaling pathways.[6][12][14]

Signaling Pathway

Donepezil-induced stimulation of α7 nAChRs can trigger downstream signaling through the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which promotes cell survival and inhibits apoptosis.[4][6] Furthermore, this stimulation can lead to the internalization of NMDA receptors, reducing Ca²⁺ influx during excitotoxic events.[14] Chronic treatment with donepezil also leads to an upregulation of nAChR expression.[13][15]

Quantitative Data: nAChR Upregulation

Chronic administration of donepezil has been shown to significantly increase the density of nAChRs in key brain regions.

| Brain Region | Receptor Subtype | Dose (subcutaneous) | % Increase vs. Control | Species | Reference |

| Cortex | non-α7 ([3H]-Epibatidine) | 1.4 µmol/kg/day | 126 ± 1.3% | Rat | [13] |

| 4.8 µmol/kg/day | 127 ± 3.2% | ||||

| Cortex | α7 ([3H]-MLA) | 1.4 µmol/kg/day | 124 ± 2.8% | Rat | [13] |

| 4.8 µmol/kg/day | 114 ± 4.4% | ||||

| Hippocampus | non-α7 ([3H]-Epibatidine) | 1.4 µmol/kg/day | 135 ± 3.6% | Rat | [13] |

| 4.8 µmol/kg/day | 125 ± 4.6% |

Experimental Protocol: Receptor Binding Assay for nAChR Upregulation

Objective: To measure the density of nAChR subtypes in brain tissue following chronic donepezil treatment.

-

Animal Treatment: Male Sprague Dawley rats are administered donepezil (e.g., 0.7 and 2.4 µmol/kg) or saline subcutaneously twice daily for 14 days.[13]

-

Tissue Preparation: Twenty-four hours after the final dose, animals are euthanized, and brains are rapidly dissected on ice to isolate specific regions (e.g., cortex, hippocampus). Tissues are homogenized in a buffer solution.

-

Radioligand Binding:

-

For non-α7 nAChRs: Aliquots of the brain homogenate are incubated with the radioligand [3H]-Epibatidine. Non-specific binding is determined in the presence of a high concentration of a competing ligand (e.g., nicotine).

-

For α7 nAChRs: Aliquots are incubated with the radioligand [3H]-Methyllycaconitine (MLA). Non-specific binding is determined in the presence of excess unlabeled MLA or nicotine.[13]

-

-

Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed, and the radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The density of receptors (Bmax) is determined and expressed as a percentage of the saline-treated control group.

Anti-Inflammatory Effects

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key pathological feature of AD. Donepezil has demonstrated significant anti-inflammatory properties that are independent of its effects on acetylcholine levels.[1][4][16]

Mechanism of Action

Donepezil can directly suppress the activation of microglial cells, thereby reducing the production and gene expression of pro-inflammatory mediators.[4][17] This includes a reduction in nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and cyclooxygenase-2 (COX-2).[17][18] This anti-inflammatory action may contribute to its ability to ameliorate tau pathology and neurodegeneration.[17][19]

Quantitative Data: Cytokine Expression

In cellular and animal models, donepezil effectively suppresses the expression of key inflammatory molecules.

| Model | Stimulus | Treatment | Outcome Measure | Result | Reference |

| BV2 Microglia | LPS | Donepezil | mRNA expression of IL-1β | Significant suppression | [18] |

| BV2 Microglia | LPS | Donepezil | mRNA expression of COX-2 | Significant suppression | [18] |

| PS19 Mice | LPS | Donepezil | IL-1β expression (brain) | Suppressed | [17][19] |

| PS19 Mice | LPS | Donepezil | COX-2 expression (brain) | Suppressed | [17][19] |

Experimental Protocol: In Vivo Anti-inflammatory Assay

Objective: To determine if donepezil can suppress systemic inflammation-induced neuroinflammation.

-

Animal Model: P301S tau mutant mice (Line PS19), a model for tauopathy, are used.[17]

-

Treatment Groups: Mice are divided into groups: (1) Vehicle control, (2) Lipopolysaccharide (LPS) only, (3) Donepezil + LPS. Donepezil is administered, for example, via drinking water.

-

Inflammation Induction: Mice in the LPS and Donepezil + LPS groups receive intraperitoneal injections of LPS to induce a systemic inflammatory response.

-

Tissue Analysis: After a set treatment period (e.g., one month), animals are euthanized, and brains are collected.

-

Immunohistochemistry/Western Blot: Brain sections or homogenates are analyzed for the expression of inflammatory markers such as IL-1β and COX-2 using specific antibodies.

-

Data Quantification: The intensity of staining or the density of protein bands is quantified using image analysis software to compare the levels of inflammatory markers between the treatment groups.

Modulation of Amyloid-β (Aβ) and Tau Pathologies

While not an anti-amyloid therapy in the classical sense, donepezil has been shown to influence the amyloid cascade and tau-related pathology through several indirect mechanisms.

Mechanisms of Action

-

Aβ Production and Aggregation: Donepezil may reduce the processing of Amyloid Precursor Protein (APP) towards the amyloidogenic pathway.[4][20] Some studies suggest it can also interfere with the aggregation of Aβ peptides.[21]

-

Aβ Clearance: Donepezil may enhance the clearance of Aβ across the blood-brain barrier.[21]

-

Tau Pathology: In tauopathy mouse models, long-term donepezil treatment has been found to ameliorate tau pathology, decrease tau insolubility and phosphorylation, and suppress the activity of tau kinases like c-Jun N-terminal kinase (JNK).[17] This effect is likely linked to its anti-inflammatory properties.

Quantitative Data: Effects on Aβ Plaque Burden

In a transgenic mouse model of AD, chronic high-dose donepezil administration reduced Aβ levels and plaque deposition.

| Mouse Model | Treatment | Duration | Outcome Measure | Result vs. Vehicle | Reference |

| Tg2576 | Donepezil (4 mg/kg) | 6 months | Soluble Aβ 1-40 | Significantly decreased | [22] |

| Tg2576 | Donepezil (4 mg/kg) | 6 months | Soluble Aβ 1-42 | Significantly decreased | [22] |

| Tg2576 | Donepezil (4 mg/kg) | 6 months | Aβ Plaque Number | Significant reduction (p=0.04) | [22] |

| Tg2576 | Donepezil (4 mg/kg) | 6 months | Aβ Plaque Burden | Significant reduction (p=0.03) | [22] |

Interaction with NMDA Receptors

Glutamatergic dysregulation and excitotoxicity are critical components of AD pathology. Donepezil appears to modulate N-methyl-D-aspartate (NMDA) receptor function in a complex, concentration-dependent manner.

-

Potentiation: At low, therapeutically relevant concentrations (0.01-1 µM), donepezil can potentiate NMDA receptor currents in certain neuron types (bipolar neurons). This effect is dependent on Protein Kinase C (PKC) and G-proteins.[23]

-

Inhibition: At higher concentrations (1-10 µM), it can decrease NMDA currents in other neuron types (multipolar neurons).[23]

-

Indirect Modulation: As described in Section 2.1, donepezil's stimulation of α7 nAChRs can lead to the internalization of NMDA receptors, which protects against glutamate-induced excitotoxicity.[14]

This dual activity suggests a potential to enhance normal glutamatergic transmission while protecting against pathological overactivation.

Conclusion

The pharmacological profile of donepezil extends far beyond simple acetylcholinesterase inhibition. Its engagement with σ1 receptors, modulation of nicotinic and NMDA receptor function, potent anti-inflammatory effects, and influence on the core pathologies of amyloid and tau position it as a multifaceted agent. These non-cholinergic mechanisms likely contribute significantly to its clinical efficacy and suggest a potential for disease modification that warrants further investigation. For drug development professionals, understanding these pleiotropic effects is crucial for identifying novel therapeutic targets and designing next-generation compounds with enhanced neuroprotective properties.

References

- 1. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Donepezil in Alzheimer’s disease: an evidence-based review of its impact on clinical and economic outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]

- 4. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Donepezil: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interaction with sigma(1) protein, but not N-methyl-D-aspartate receptor, is involved in the pharmacological activity of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High occupancy of sigma1 receptors in the human brain after single oral administration of donepezil: a positron emission tomography study using [11C]SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dose-dependent sigma-1 receptor occupancy by donepezil in rat brain can be assessed with (11)C-SA4503 and microPET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective effects of donepezil against cholinergic depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of donepezil treatment on rat nicotinic acetylcholine receptor levels in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of α7 nicotinic receptors and internalization of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of alpha7-nicotinic receptor up-regulation and sensitization to donepezil induced by chronic donepezil treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]

- 17. Anti-inflammatory action of donepezil ameliorates tau pathology, synaptic loss, and neurodegeneration in a tauopathy mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Donepezil Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. brieflands.com [brieflands.com]

- 21. researchgate.net [researchgate.net]

- 22. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Modulation of N-methyl-D-aspartate receptors by donepezil in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Donepezil in Traumatic Brain Injury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traumatic Brain Injury (TBI) remains a significant global health concern, often leading to long-term cognitive, behavioral, and motor deficits. A key neurochemical consequence of TBI is the disruption of the cholinergic system, which is crucial for cognitive functions like memory and attention.[1][2] This has led to the investigation of cholinergic agents, such as donepezil (B133215), as potential therapeutic interventions. Donepezil, an acetylcholinesterase (AChE) inhibitor, is primarily known for its use in managing symptoms of Alzheimer's disease.[3] Its mechanism of action, which involves increasing the availability of acetylcholine (B1216132) in the synaptic cleft, has prompted research into its efficacy for improving cognitive outcomes following TBI.[3][4] This technical guide provides an in-depth overview of the therapeutic potential of donepezil in TBI, summarizing key preclinical and clinical findings, detailing experimental protocols, and illustrating relevant biological pathways and experimental workflows.

Mechanism of Action

Donepezil's primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (ACh).[3][4] By inhibiting AChE, donepezil increases the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[4] Following a traumatic brain injury, there is evidence of a chronic state of hypocholinergic activity, which is believed to contribute significantly to the observed cognitive deficits.[1]

Beyond its role as an AChE inhibitor, preclinical studies suggest that donepezil may exert neuroprotective and anti-inflammatory effects. Research indicates that donepezil can attenuate neuronal death and reduce neuroinflammation in the acute phase following TBI.[5][6] These effects may be mediated through the activation of nicotinic acetylcholine receptors (nAChRs), which can trigger downstream signaling cascades involved in cell survival and inflammation modulation.[5] Some studies also suggest that donepezil may have a beneficial effect on autophagy and mitophagy, processes that are crucial for cellular homeostasis and the clearance of damaged organelles.[6]

Preclinical Evidence

Animal models of TBI have provided valuable insights into the potential neuroprotective and cognitive-enhancing effects of donepezil. Studies in rats subjected to mild TBI have shown that a single oral dose of donepezil administered immediately after injury can significantly reduce neuronal death in the hippocampus and improve cognitive performance in tasks such as the water maze test.[5] These neuroprotective effects appear to be mediated by the activation of nicotinic acetylcholine receptors.[5]

Other preclinical research has demonstrated that donepezil treatment can lead to decreased cortical tissue loss and brain swelling in mouse models of moderate TBI.[6] Furthermore, donepezil has been shown to ameliorate neuroinflammation and markers related to autophagy and mitophagy in the acute phase of injury, which is associated with better cognitive outcomes in these models.[6] However, not all preclinical studies have yielded positive results. One study in rats with moderate controlled cortical impact injury found that chronic administration of donepezil was ineffective in promoting motor or cognitive benefits and, at higher doses, was detrimental to recovery.[4] These conflicting findings highlight the need for further investigation into optimal dosing and timing of administration in preclinical TBI models.

Clinical Evidence

The efficacy of donepezil for improving cognitive function in human TBI patients has been investigated in several clinical trials, with mixed but generally promising results. A systematic review of the literature suggests that donepezil may be beneficial for improving general quality of life, mood, energy, visual processing, and attention.[7]

One significant randomized, double-blind, placebo-controlled trial, the Multicenter Evaluation of Memory Remediation in TBI with Donepezil (MEMRI-TBI-D) study, demonstrated that a 10-week course of donepezil significantly improved verbal learning and memory in individuals with severe, persistent memory impairments following predominantly severe TBI.[8][9][10] In this study, 42% of participants receiving donepezil were treatment responders, compared to 18% in the placebo group.[8][9][11][12][13] Donepezil responders also showed improvements in delayed recall and processing speed.[8][12][13] The most common side effects were mild to moderate gastrointestinal issues, such as diarrhea and nausea.[8][13]

Other smaller studies and case reports have also suggested benefits of donepezil in improving memory, attention, and overall cognitive function in chronic TBI patients.[14][15] However, some studies have not found a significant improvement in cognitive or functional ability with acute administration of donepezil compared to standard rehabilitation.[16] The variability in findings across clinical studies may be attributable to differences in TBI severity, the chronicity of the injury, the specific cognitive domains assessed, and the dosage and duration of donepezil treatment.

| Clinical Trial Summary: Donepezil for TBI | |||||

| Study | Design | Participants (n) | Donepezil Dosage | Treatment Duration | Key Findings |

| MEMRI-TBI-D[8][9][10] | Randomized, double-blind, placebo-controlled | 75 | 5 mg/day for 2 weeks, then 10 mg/day for 8 weeks | 10 weeks | Significant improvement in verbal learning and memory; 42% responder rate in donepezil group vs. 18% in placebo group. |

| Masanic et al. (2005)[14] | Open-label | 4 (severe chronic TBI) | 5 mg/day for 8 weeks, then 10 mg/day for 4 weeks | 12 weeks | Significant improvement in memory tests and a positive trend in neuropsychiatric scales. |

| Whelan et al. (2000)[14] | Open-label | 22 | Not specified | 13 months | Improvement in full-scale IQ and clinician-based ratings of function. |

| Zhang et al. (2004)[14] | Not specified | 18 (chronic TBI) | Not specified | 10 weeks | Improvement in short-term memory and sustained attention. |

| Campbell et al. (2018)[16] | Retrospective, longitudinal | 129 (55 donepezil, 74 control) | 5-10 mg/day | Acute rehabilitation period | No significant improvement in cognitive or functional ability compared to treatment as usual. |

Experimental Protocols

This section provides an overview of key experimental methodologies cited in the research on donepezil for TBI.

Preclinical Models and Assessments

1. Controlled Cortical Impact (CCI) Model in Rodents:

The CCI model is a widely used and reproducible method for inducing a focal TBI.[2][17][18]

-

Anesthesia and Surgical Preparation: The animal (typically a rat or mouse) is anesthetized, and its head is fixed in a stereotaxic frame. A craniotomy is performed over the desired cortical region, leaving the dura mater intact.[17][19]

-

Injury Induction: A pneumatic or electromagnetic impactor with a specific tip diameter is used to deliver a controlled impact to the exposed cortex at a defined velocity, depth, and dwell time.[2][6]

-

Post-operative Care: The surgical site is closed, and the animal is monitored during recovery.[19]

2. In Vitro TBI Model using SH-SY5Y Cells:

The SH-SY5Y human neuroblastoma cell line is a common in vitro model for studying neuronal injury.[20][21][22][23]

-

Cell Culture: SH-SY5Y cells are cultured in a suitable medium, often a 1:1 mixture of Ham's F-12 and DMEM, supplemented with fetal bovine serum and antibiotics.[24]

-

Differentiation: To induce a more neuron-like phenotype, cells can be treated with agents such as retinoic acid.[22]

-

Injury Induction: Mechanical injury can be induced using various methods, such as a cell-injury controller that delivers a controlled fluid pulse or a stretch-induced deformation of the culture plate.[21][25]

3. Behavioral Testing: Morris Water Maze:

This test is used to assess spatial learning and memory in rodents.

-

Apparatus: A large circular pool is filled with opaque water, and a hidden platform is submerged just below the surface.

-

Training: The animal is placed in the pool and must learn the location of the hidden platform using visual cues around the room.

-

Testing: The time it takes for the animal to find the platform (escape latency) and the path it takes are recorded over several trials.

4. Histological and Molecular Analyses:

-

Fluoro-Jade B Staining: This fluorescent dye is used to label degenerating neurons. Brain sections are stained with Fluoro-Jade B, and the number of stained cells is quantified to assess the extent of neuronal death.[3][4][5][7][26]

-

TUNEL Assay: This method detects DNA fragmentation, a hallmark of apoptosis. It is used to quantify apoptotic cell death in brain tissue following TBI.[11][27][28][29][30]

-

Western Blot: This technique is used to measure the levels of specific proteins, such as markers of neuroinflammation (e.g., Iba1, GFAP) or apoptosis.[31][32]

-

Brain Water Content: This is a measure of cerebral edema. It is determined by comparing the wet and dry weight of brain tissue samples.[33][34]

-

In Vitro Assays:

-

JC-1 Assay: Measures mitochondrial membrane potential, an indicator of mitochondrial health and apoptosis.[12][14][35][36]

-

LDH Assay: Quantifies the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium as a measure of cytotoxicity.[1][13][15][37]

-

DCFH-DA Assay: Detects the presence of reactive oxygen species (ROS), which are indicative of oxidative stress.[8][9][16][25][38]

-

Clinical Trial Methodology

1. Randomized Controlled Trial (RCT) Design:

The MEMRI-TBI-D study provides a robust example of a clinical trial design for evaluating donepezil in TBI.[10][39]

-

Participant Selection: Inclusion criteria typically involve adults with a history of TBI (mild, moderate, or severe) at least six months prior to enrollment and with persistent memory impairments.[39]

-

Randomization and Blinding: Participants are randomly assigned to receive either donepezil or a placebo in a double-blind fashion, where neither the participants nor the researchers know the treatment allocation.[10]

-

Treatment Protocol: A typical protocol involves a titration phase (e.g., 5 mg/day for 2 weeks) followed by a maintenance phase (e.g., 10 mg/day for 8 weeks).[39]

-

Outcome Measures: The primary outcome is often a standardized measure of verbal learning and memory, such as the Hopkins Verbal Learning Test–Revised (HVLT-R). Secondary outcomes may include other cognitive tests, functional status assessments, and safety monitoring.[39]

-

Follow-up: A post-treatment observation period is included to assess for any lasting effects or withdrawal symptoms.[39]

Conclusion

Donepezil shows considerable promise as a therapeutic agent for improving cognitive deficits following traumatic brain injury. Its primary mechanism of enhancing cholinergic neurotransmission, coupled with potential neuroprotective and anti-inflammatory effects, provides a strong rationale for its use in this patient population. Clinical evidence, particularly from well-designed randomized controlled trials, suggests that donepezil can be effective in improving verbal memory and learning in individuals with persistent cognitive impairments after TBI. However, the existing body of evidence is not uniformly positive, indicating that further research is needed to delineate the optimal patient population, timing of intervention, and treatment duration. Future studies should also aim to further elucidate the molecular mechanisms underlying donepezil's effects in the context of TBI to refine its therapeutic application and potentially identify novel targets for combination therapies. For drug development professionals, the findings summarized here underscore the potential of targeting the cholinergic system in TBI and provide a foundation for the design of future clinical trials aimed at improving the long-term outcomes for individuals who have sustained a traumatic brain injury.

References

- 1. LDH-Glo™ Cytotoxicity Assay Technical Manual [ireland.promega.com]

- 2. Controlled Cortical Impact Model - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Histo-Chem - Fluoro-Jade B [histo-chem.com]

- 5. Alternative Method to Detect Neuronal Degeneration and Amyloid β Accumulation in Free-Floating Brain Sections With Fluoro-Jade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Controlled cortical impact model [bio-protocol.org]

- 7. biosensis.com [biosensis.com]

- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. psychiatryonline.org [psychiatryonline.org]

- 11. 2.9. TUNEL Apoptosis Assay [bio-protocol.org]

- 12. 2.6. Mitochondrial Membrane Potential Assay (JC-1 Staining) [bio-protocol.org]

- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. LDH cytotoxicity assay [protocols.io]

- 16. bioquochem.com [bioquochem.com]

- 17. Controlled Cortical Impact in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Video: Controlled Cortical Impact Model for Traumatic Brain Injury [jove.com]

- 19. protocols.io [protocols.io]

- 20. cyagen.com [cyagen.com]

- 21. researchgate.net [researchgate.net]

- 22. Traumatic Brain Injury in a Well: A Modular Three-Dimensional Printed Tool for Inducing Traumatic Brain Injury In vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Modeling Central Nervous System Injury In Vitro: Current Status and Promising Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. SH-SY5Y culturing [protocols.io]

- 25. doc.abcam.com [doc.abcam.com]

- 26. Fluoro-jade stain - Wikipedia [en.wikipedia.org]

- 27. Detection of Apoptosis in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 28. 2.7. TUNEL Assay to Determine Neural Cells Apoptosis [bio-protocol.org]

- 29. researchgate.net [researchgate.net]

- 30. Video: The TUNEL Assay [jove.com]

- 31. Systems analysis of the neuroinflammatory and hemodynamic response to traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 32. ACT001 attenuates microglia-mediated neuroinflammation after traumatic brain injury via inhibiting AKT/NFκB/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Determination of Brain Water Content by Dry/Wet Weight Measurement for the Detection of Experimental Brain Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 34. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 35. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 36. cdn.caymanchem.com [cdn.caymanchem.com]

- 37. cdn.caymanchem.com [cdn.caymanchem.com]

- 38. Improving the dichloro-dihydro-fluorescein (DCFH) assay for the assessment of intracellular reactive oxygen species formation by nanomaterials [repository.tno.nl]

- 39. medscape.com [medscape.com]

The Modulatory Role of Donepezil in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donepezil (B133215), a cornerstone in the symptomatic treatment of Alzheimer's disease, is primarily recognized for its function as an acetylcholinesterase inhibitor.[1][2] Emerging evidence, however, illuminates a broader, more intricate role for this molecule, particularly in the modulation of neuroinflammatory processes.[3][4] This technical guide synthesizes current research to provide an in-depth understanding of the mechanisms by which donepezil exerts its anti-inflammatory effects. It details the intricate signaling pathways involved, presents quantitative data on its impact on inflammatory mediators, and outlines key experimental protocols for investigating its neuroprotective properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of donepezil beyond its classical cholinergic activity.

Introduction: Beyond Acetylcholinesterase Inhibition

Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative disorders.[5] The activation of glial cells, such as microglia and astrocytes, and the subsequent release of inflammatory mediators contribute to neuronal damage and disease progression.[5][6] While donepezil's primary mechanism of action is the inhibition of acetylcholinesterase, which increases the availability of acetylcholine (B1216132) (ACh) in the synaptic cleft, a growing body of research highlights its direct and indirect anti-inflammatory properties.[1][2] These effects are mediated through various pathways, including the cholinergic anti-inflammatory pathway, modulation of microglial and astrocytic activity, and interaction with sigma-1 receptors.[7][8]

Mechanisms of Action in Neuroinflammation

Donepezil's influence on neuroinflammation is multifaceted, involving several key cellular and molecular pathways.

The Cholinergic Anti-inflammatory Pathway

The cholinergic anti-inflammatory pathway is a key mechanism through which donepezil exerts its effects. By inhibiting acetylcholinesterase, donepezil increases acetylcholine levels, which can then act on α7 nicotinic acetylcholine receptors (α7nAChRs) expressed on microglia and other immune cells.[3][7] Activation of α7nAChRs can suppress the production of pro-inflammatory cytokines.[7] This pathway is a crucial link between the nervous and immune systems in the regulation of inflammation.[9]

Modulation of Microglial Activation

Microglia, the resident immune cells of the central nervous system, play a central role in neuroinflammation. Donepezil has been shown to directly inhibit microglial activation and the subsequent release of pro-inflammatory cytokines.[10][11] Studies have demonstrated that donepezil can attenuate the lipopolysaccharide (LPS)-induced inflammatory response in microglial cells.[6][7] This includes the suppression of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[10][12] Furthermore, donepezil can modulate microglial polarization, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[13]

Attenuation of Astrogliosis

Astrocytes also contribute significantly to the neuroinflammatory milieu. Donepezil has been found to reduce the activation of astrocytes, a process known as astrogliosis, which is a hallmark of neuroinflammation in various neurodegenerative diseases.[7] In models of Alzheimer's disease, donepezil treatment has been shown to significantly reduce Aβ-evoked activation of astrocytes.[7] It can also modulate astrocyte signaling, for instance by inhibiting bradykinin-induced increases in intracellular calcium concentration.[14]

Key Signaling Pathways

Several intracellular signaling pathways are modulated by donepezil to exert its anti-inflammatory effects.

-

MAPK/NLRP3 Inflammasome/STAT3 Signaling: Donepezil has been shown to suppress LPS-induced activation of the AKT/MAPK signaling pathway, the formation of the NLRP3 inflammasome, and the phosphorylation of NF-κB and STAT3 in microglial cells.[7][15] The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the production of the pro-inflammatory cytokines IL-1β and IL-18.

-

PI3K/Akt Signaling: The neuroprotective effects of donepezil against glutamate (B1630785) neurotoxicity have been linked to the activation of the nAChR-PI3K-Akt signaling pathway.[16] This pathway is crucial for cell survival and is often dysregulated in neurodegenerative diseases.

-

Sigma-1 Receptor (S1R) Interaction: Donepezil is also an agonist of the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[8][17] Activation of S1R has been shown to have neuroprotective and anti-inflammatory effects.[18] Donepezil's binding to S1R at therapeutic doses suggests that this interaction may contribute to its overall pharmacological profile.[19]

Quantitative Data on Donepezil's Anti-inflammatory Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies on the effects of donepezil on key inflammatory markers.

Table 1: In Vitro Effects of Donepezil on Pro-inflammatory Cytokine mRNA Levels in BV2 Microglial Cells

| Cytokine | Stimulus | Donepezil Concentration | % Reduction (approx.) | Reference |

| COX-2 | LPS | 10 µM | Significant | [7] |

| COX-2 | LPS | 50 µM | Significant | [7] |

| IL-1β | LPS | 10 µM | Significant | [7] |

| IL-1β | LPS | 50 µM | Significant | [7] |

| IL-6 | LPS | 10 µM | Significant | [7] |

| IL-6 | LPS | 50 µM | Significant | [7] |

| iNOS | LPS | 10 µM | Significant | [7] |

| iNOS | LPS | 50 µM | Significant | [7] |

Table 2: In Vitro Effects of Donepezil on Pro-inflammatory Mediators in RAW 264.7 Murine Macrophage Cells

| Mediator | Stimulus | Donepezil Concentration | Effect | Reference |

| TNF-α | LPS | 100 µM | Significant Reduction | [12] |

| IL-1β | LPS | 100 µM | Significant Reduction | [12] |

| IL-2 | LPS | 100 µM | Significant Reduction | [12] |

| IL-6 | LPS | 100 µM | Significant Reduction | [12] |

| IL-18 | LPS | 100 µM | Significant Reduction | [12] |

Table 3: In Vivo Effects of Donepezil in a Mouse Model of Neuroinflammation (LPS-induced)

| Marker | Treatment | Effect | Reference |

| Microglial Activation | 1 mg/kg donepezil (i.p.) | Significantly Attenuated | [6] |

| COX-2 Expression | 1 mg/kg donepezil (i.p.) | Significantly Attenuated | [6] |

| IL-6 Expression | 1 mg/kg donepezil (i.p.) | Significantly Attenuated | [6] |

Table 4: In Vivo Effects of Donepezil in a Mouse Model of Alzheimer's Disease (5xFAD)

| Marker | Treatment | Effect | Reference |

| Microglial Activation | 1 mg/kg donepezil (i.p.) daily for 2 weeks | Significantly Reduced | [7] |

| Astrocytic Activation | 1 mg/kg donepezil (i.p.) daily for 2 weeks | Significantly Reduced | [7] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the anti-inflammatory effects of donepezil.

Cell Culture and Treatment

-

Cell Lines: BV2 microglial cells and RAW 264.7 murine macrophage cells are commonly used.[7][12] Primary microglial and astrocyte cultures are also utilized for more physiologically relevant studies.[7]

-

Stimulation: Lipopolysaccharide (LPS) is frequently used to induce an inflammatory response in vitro.[7][12] Amyloid-beta (Aβ) oligomers are used to model Alzheimer's disease-related neuroinflammation.[20]

-

Donepezil Treatment: Donepezil is typically dissolved in a vehicle such as DMSO and added to the cell culture medium at various concentrations (e.g., 1-100 µM) for a specified duration before or after the inflammatory stimulus.[7][12]

In Vivo Models

-

LPS-Induced Neuroinflammation Model: Wild-type mice are injected with LPS to induce a systemic inflammatory response that manifests in the brain. Donepezil is administered, often via intraperitoneal (i.p.) injection, before or after the LPS challenge.[6]

-

Alzheimer's Disease Mouse Models: Transgenic mouse models that recapitulate aspects of Alzheimer's disease pathology, such as the 5xFAD model, are used to study the effects of chronic donepezil treatment on Aβ-induced neuroinflammation.[7]

-

Traumatic Brain Injury (TBI) Model: A stereotaxic impactor is used to induce TBI in mice, followed by donepezil treatment to assess its effects on post-traumatic neuroinflammation and cognitive impairment.[21]

Molecular and Cellular Assays

-

Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA expression levels of pro-inflammatory and anti-inflammatory cytokines and other relevant genes.[7]

-

Western Blotting: Employed to determine the protein levels of signaling molecules (e.g., p-AKT, p-NF-κB, p-STAT3), inflammasome components (e.g., NLRP3), and inflammatory enzymes (e.g., COX-2, iNOS).[7]

-

Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the concentration of secreted cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants or brain homogenates.[11]

-

Immunohistochemistry/Immunofluorescence: Utilized to visualize and quantify the activation and morphology of microglia (e.g., using Iba1 or CD68 markers) and astrocytes (e.g., using GFAP marker) in brain tissue sections.[7][11]

-

Flow Cytometry: Can be used to analyze microglial polarization states (M1/M2 markers).

-

Reactive Oxygen Species (ROS) Measurement: Assays using fluorescent probes like DCFH-DA are used to measure intracellular ROS production.[22]

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Donepezil's anti-inflammatory signaling pathways.

Caption: In vitro experimental workflow for studying donepezil.

Caption: In vivo experimental workflow for studying donepezil.

Conclusion and Future Directions

The evidence strongly suggests that donepezil's therapeutic effects extend beyond its role as an acetylcholinesterase inhibitor to encompass significant modulation of neuroinflammatory pathways. By attenuating microglial and astrocytic activation, inhibiting pro-inflammatory cytokine production, and engaging multiple signaling cascades including the cholinergic anti-inflammatory pathway and sigma-1 receptors, donepezil demonstrates a robust neuroprotective profile.

For researchers and drug development professionals, these findings open new avenues for exploring donepezil and similar molecules as disease-modifying agents in neurodegenerative disorders where neuroinflammation is a key pathological feature. Future research should focus on further elucidating the precise molecular interactions of donepezil with its various targets, exploring the long-term consequences of its anti-inflammatory effects on disease progression, and identifying patient populations that may derive the most benefit from this aspect of its pharmacology. The development of novel compounds that specifically target these non-cholinergic mechanisms could also represent a promising strategy for future neuroprotective therapies.

References

- 1. goodrx.com [goodrx.com]

- 2. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Donepezil & Alzheimer’s: Treating Inflammation, Not the Disease [curingalzheimersdisease.com]

- 4. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Donepezil Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The involvement of sigma1 receptors in donepezil-induced rescue of hippocampal LTP impaired by beta-amyloid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. Microglia signaling as a target of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Donepezil, an acetylcholinesterase inhibitor, attenuates LPS-induced inflammatory response in murine macrophage cell line RAW 264.7 through inhibition of nuclear factor kappa B translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Donepezil Regulates 1-Methyl-4-phenylpyridinium-Induced Microglial Polarization in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibitory effect of donepezil on bradykinin-induced increase in the intracellular calcium concentration in cultured cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Donepezil Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanism of neuroprotection by donepezil pretreatment in rat cortical neurons chronically treated with donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Sigma Receptors in Alzheimer’s Disease: New Potential Targets for Diagnosis and Therapy | MDPI [mdpi.com]

- 18. Protection by sigma-1 receptor agonists is synergic with donepezil, but not with memantine, in a mouse model of amyloid-induced memory impairments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. High occupancy of sigma1 receptors in the human brain after single oral administration of donepezil: a positron emission tomography study using [11C]SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Donepezil inhibits the amyloid-beta oligomer-induced microglial activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Therapeutic Effect of Donepezil on Neuroinflammation and Cognitive Impairment after Moderate Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Role of Donepezil: A Technical Guide to its Interaction with Sigma-1 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroprotective effects of donepezil (B133215) mediated through its interaction with the sigma-1 (σ1) receptor. Beyond its well-established role as an acetylcholinesterase inhibitor, donepezil exhibits significant affinity for the σ1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. This interaction triggers a cascade of downstream signaling events that contribute to neuronal survival and resilience against neurotoxic insults, particularly those implicated in Alzheimer's disease. This document synthesizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways involved.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining donepezil's interaction with the sigma-1 receptor and its neuroprotective efficacy.

Table 1: Donepezil Binding Affinity and Enzyme Inhibition

| Parameter | Value | Species/System | Reference |

| Ki for σ1 Receptor | 14.6 nM | In vitro preparation | [1] |

| IC50 for Acetylcholinesterase (AChE) | 5.7 nM | In vitro | [2] |

| IC50 for Butyrylcholinesterase (BuChE) | 7138 nM | In vitro | [2] |

Table 2: In Vivo Sigma-1 Receptor Occupancy by Donepezil

| Species | Dose | Receptor Occupancy | Method | Reference |

| Human | 5 mg (single oral dose) | ~60% | PET with [11C]SA4503 | [3][4] |

| Human | 10 mg (single oral dose) | ~75% | PET with [11C]SA4503 | [3][4] |

| Rat | 1.29 mg/kg (ED50) | 50% | microPET with [11C]SA4503 | [5] |

| Rat | 10 mg/kg | 93% | microPET with [11C]SA4503 | [5] |

Table 3: Neuroprotective Effects of Donepezil via Sigma-1 Receptor Activation

| Experimental Model | Endpoint | Donepezil Effect | σ1 Antagonist Effect (BD1047/Haloperidol) | Reference |

| Aβ25-35-induced toxicity in mice | Learning Deficits (Spontaneous Alternation) | Anti-amnesic effect | Prevented by BD1047 | [6][7] |

| Aβ25-35-induced toxicity in mice | Hippocampal Lipid Peroxidation | -80% reduction | Attenuated by BD1047 | [6] |

| Aβ-impaired LTP in rat hippocampal slices | Long-Term Potentiation (LTP) | Rescued LTP (from 82±8% to 136±11%) | Antagonized by Haloperidol (reduced to 92±6%) | [8] |

| Dizocilpine-induced learning impairment in mice | Memory Enhancement | Attenuated impairment | Blocked by BD1047 | [1] |

Key Experimental Protocols

This section details the methodologies for pivotal experiments that have elucidated the role of donepezil's interaction with the sigma-1 receptor in neuroprotection.

Sigma-1 Receptor Binding Assays

These assays are fundamental for determining the affinity of a compound for the σ1 receptor.

-

Radioligand Saturation Binding Assay: This method is used to determine the density of receptors (Bmax) and the dissociation constant (KD) of a radioligand.

-

Tissue Preparation: Guinea pig liver membranes are often used due to their high expression of σ1 receptors. The tissue is homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the membrane fraction.

-

Assay: Membranes are incubated with increasing concentrations of a selective σ1 receptor radioligand, such as [3H]-(+)-pentazocine.

-

Nonspecific Binding: Determined by adding a high concentration of a non-radiolabeled σ1 ligand (e.g., haloperidol) to a parallel set of tubes.

-

Data Analysis: Specific binding is calculated by subtracting nonspecific from total binding. Bmax and KD are determined by Scatchard analysis of the saturation isotherm.[9][10]

-

-

Competitive Inhibition Binding Assay: This assay determines the inhibition constant (Ki) of an unlabeled compound (e.g., donepezil).

-

Assay: Membranes are incubated with a fixed concentration of the radioligand ([3H]-(+)-pentazocine) and varying concentrations of the unlabeled test compound.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.[9][10]

-

In Vivo Neuroprotection Model: Aβ25-35-Induced Toxicity in Mice

This model assesses the ability of a compound to protect against the neurotoxic effects of amyloid-beta.

-

Animal Model: Mice receive an intracerebroventricular (i.c.v.) injection of the amyloid-beta 25-35 peptide (Aβ25-35).[6][7]

-

Drug Administration: Donepezil or other test compounds are administered intraperitoneally (i.p.) either before (pre-treatment) or after (post-treatment) the Aβ25-35 injection.[6][7]

-

Behavioral Testing:

-

Spontaneous Alternation (Y-maze): To assess short-term spatial memory. The percentage of alternations (entering all three arms of the maze consecutively) is measured.

-

Passive Avoidance: To assess long-term memory. The latency to enter a dark compartment where the mouse previously received a foot shock is measured.[7]

-

-

Biochemical Analysis:

In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices

This technique is used to study synaptic plasticity, a cellular correlate of learning and memory.

-

Slice Preparation: The hippocampus is dissected from the rat brain and sliced into thin sections (e.g., 400 µm).

-

Recording: Slices are placed in a recording chamber and perfused with artificial cerebrospinal fluid (aCSF). Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus in response to stimulation of the Schaffer collaterals.

-

LTP Induction: A high-frequency tetanus stimulation is delivered to induce LTP.

-

Drug Application: Donepezil, Aβ, and/or a σ1 receptor antagonist are added to the aCSF.

-

Data Analysis: The amplitude of the fEPSP is measured before and after tetanus to quantify the degree of LTP.[8]

In Vivo Receptor Occupancy: Positron Emission Tomography (PET)

PET imaging allows for the non-invasive quantification of receptor occupancy in the living brain.

-

Radiotracer: A selective radiolabeled ligand for the σ1 receptor, such as [11C]SA4503, is used.[3][4][5]

-

Procedure: The subject (human or animal) is injected with the radiotracer, and the distribution of radioactivity in the brain is measured over time using a PET scanner.[3][4]

-

Receptor Occupancy Calculation: A baseline scan is performed without the drug. Then, after administration of donepezil, a second scan is performed. The reduction in the binding potential of the radiotracer in the presence of donepezil is used to calculate the percentage of receptor occupancy.[3][4]

Signaling Pathways and Mechanisms of Neuroprotection

The neuroprotective effects of donepezil, mediated by the σ1 receptor, involve the modulation of several key intracellular signaling pathways.

Regulation of Intracellular Calcium Homeostasis

The σ1 receptor is a calcium-sensitive chaperone protein that plays a crucial role in regulating intracellular calcium (Ca2+) signaling, particularly at the mitochondria-associated endoplasmic reticulum membrane (MAM).[2]

Caption: Donepezil binding to the σ1 receptor modulates ER stress and Ca2+ signaling.

Under conditions of cellular stress, the σ1 receptor dissociates from the binding immunoglobulin protein (BiP), also known as glucose-regulated protein 78 (GRP78).[2] This dissociation allows the σ1 receptor to translocate and interact with other proteins, including the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) at the ER membrane. By stabilizing the IP3R, the σ1 receptor prolongs Ca2+ signaling from the ER to the mitochondria, which is essential for maintaining mitochondrial function and ATP production, thereby promoting cell survival.[2]

Activation of Pro-Survival Signaling Cascades

Activation of the σ1 receptor by donepezil can trigger downstream signaling pathways that promote neuronal survival and plasticity.

Caption: Downstream signaling pathways activated by donepezil-σ1 receptor interaction.

Studies have shown that σ1 receptor activation can lead to the activation of phospholipase C (PLC) and protein kinase C (PKC) pathways.[6] Furthermore, there is evidence linking σ1 receptor agonism to the activation of the brain-derived neurotrophic factor (BDNF)/tyrosine receptor kinase B (TrkB) signaling pathway.[11][12] This pathway is critical for neuronal survival, differentiation, and synaptic plasticity. Activation of TrkB receptors can initiate downstream cascades, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is a well-established pro-survival signaling route.

Experimental Workflow for Assessing Neuroprotection

The following diagram illustrates a typical experimental workflow to investigate the neuroprotective effects of donepezil mediated by the σ1 receptor.

Caption: Experimental workflow for evaluating donepezil's neuroprotective effects.

Conclusion

The interaction of donepezil with the sigma-1 receptor represents a significant, non-cholinergic mechanism contributing to its neuroprotective effects. The high affinity of donepezil for this receptor, coupled with substantial receptor occupancy at therapeutic doses, underscores the clinical relevance of this interaction. The modulation of intracellular calcium homeostasis and the activation of pro-survival signaling cascades, such as the BDNF/TrkB pathway, provide a molecular basis for the observed neuroprotection against amyloid-beta toxicity and other cellular stressors. Further exploration of the synergistic potential between donepezil and selective σ1 receptor agonists may pave the way for novel therapeutic strategies in the management of Alzheimer's disease and other neurodegenerative disorders.[13]

References

- 1. Interaction with sigma(1) protein, but not N-methyl-D-aspartate receptor, is involved in the pharmacological activity of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. High occupancy of sigma1 receptors in the human brain after single oral administration of donepezil: a positron emission tomography study using [11C]SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Dose-dependent sigma-1 receptor occupancy by donepezil in rat brain can be assessed with (11)C-SA4503 and microPET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The anti-amnesic and neuroprotective effects of donepezil against amyloid β25-35 peptide-induced toxicity in mice involve an interaction with the σ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The anti-amnesic and neuroprotective effects of donepezil against amyloid beta25-35 peptide-induced toxicity in mice involve an interaction with the sigma1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The involvement of sigma1 receptors in donepezil-induced rescue of hippocampal LTP impaired by beta-amyloid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Donepezil improves the cognitive impairment in a tree shrew model of Alzheimer's disease induced by amyloid-β1-40 via activating the BDNF/TrkB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Protection by sigma-1 receptor agonists is synergic with donepezil, but not with memantine, in a mouse model of amyloid-induced memory impairments - PubMed [pubmed.ncbi.nlm.nih.gov]

Donepezil's Impact on Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted impact of donepezil (B133215), a cornerstone in Alzheimer's disease therapy, on mitochondrial function. Beyond its well-established role as an acetylcholinesterase inhibitor, a growing body of evidence reveals donepezil's direct and indirect influence on mitochondrial biogenesis, bioenergetics, and cellular stress responses. This document provides a comprehensive overview of the key findings, detailed experimental protocols, and the intricate signaling pathways involved.

Executive Summary

Mitochondrial dysfunction is a critical pathological feature of neurodegenerative diseases, including Alzheimer's disease. Emerging research highlights the neuroprotective effects of donepezil through its positive modulation of mitochondrial health. Key findings indicate that donepezil:

-

Promotes Mitochondrial Biogenesis: Donepezil stimulates the formation of new mitochondria, primarily through the activation of the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) signaling pathway.[1][2][3]

-

Enhances Bioenergetics: By increasing the number of functional mitochondria, donepezil boosts cellular ATP production, providing essential energy for neuronal survival and function.[1][2]

-

Mitigates Amyloid-Beta (Aβ) Induced Mitochondrial Damage: Donepezil protects mitochondria from the toxic effects of Aβ by reducing its accumulation within the organelle and enhancing resistance to Aβ-induced mitochondrial permeability transition.[4]

-

Reduces Oxidative Stress and Apoptosis: Donepezil exhibits antioxidant properties and inhibits the mitochondrial apoptotic pathway by preventing the release of cytochrome c.[5][6][7][8][9]

-

Improves Mitochondrial Function Beyond the Brain: The beneficial effects of donepezil on mitochondrial respiration have also been observed in the skeletal muscle of individuals with Mild Cognitive Impairment (MCI).[10][11][12][13][14]

Key Experimental Findings: Quantitative Data Summary

The following tables summarize the key quantitative data from seminal studies investigating the effects of donepezil on mitochondrial parameters.

Table 1: Effect of Donepezil on Mitochondrial Biogenesis and ATP Production in Neuroblastoma Cells

| Donepezil Concentration (µM) | Mitochondrial Mass (MitoTracker fluorescence, % of control) | mtDNA Copy Number (% of control) | Cellular ATP Levels (% of control) |

| 0 (Control) | 100 | 100 | 100 |

| 20 | 120 | - | 115 |

| 40 | 135 | - | 125 |

| 80 | 150 | 140 | 130* |

*p < 0.05 compared to control. Data adapted from a study on SK-N-MC neuroblastoma cells treated with donepezil for 24 hours.[1]

Table 2: Effect of Donepezil on Mitochondrial Respiration in Skeletal Muscle of MCI Patients

| Group | State 3 Respiration (Lipid-stimulated, pmol O₂/s/mg) |

| Cognitively Healthy (CH) | 105 ± 8 |

| Mild Cognitive Impairment (MCI) - Untreated | 85 ± 7* |

| Mild Cognitive Impairment (MCI) + Donepezil | 102 ± 9# |

*p < 0.05 compared to CH. #p < 0.01 compared to MCI-Untreated. Data represents mean ± SEM from permeabilized muscle fibers.[10][11]

Table 3: Effect of Donepezil on Apoptosis in HL-60 Cells

| Treatment | Caspase-3 Activation (Fold change vs. control) | Cytochrome c Release (Cytosolic fraction, % of total) |

| Control | 1.0 | 15 |

| Donepezil (50 µM) | 3.5 | 60 |

*p < 0.01 compared to control. Data from human promyelocytic leukemia HL-60 cells treated for 36 hours.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on donepezil and mitochondrial function.

Assessment of Mitochondrial Mass using MitoTracker Staining

Objective: To quantify the total mass of active mitochondria within a cell population.

Methodology:

-

Cell Culture: Plate cells (e.g., SK-N-MC neuroblastoma cells) in a suitable multi-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of donepezil or vehicle control for the desired duration (e.g., 24 hours).

-

Staining:

-

Prepare a fresh working solution of MitoTracker Green FM or MitoTracker Red CMXRos (e.g., 100 nM in serum-free medium).

-

Remove the treatment medium and incubate the cells with the MitoTracker working solution for 30 minutes at 37°C.

-

-

Washing: Wash the cells three times with pre-warmed phosphate-buffered saline (PBS).

-

Fluorescence Measurement:

-

Add fresh pre-warmed medium to the wells.

-

Measure the fluorescence intensity using a fluorescence microplate reader at the appropriate excitation/emission wavelengths (e.g., 490/516 nm for MitoTracker Green).

-

-

Data Normalization: Normalize the fluorescence readings to the total protein content in each well, determined by a standard protein assay (e.g., BCA assay).

Quantification of Mitochondrial DNA (mtDNA) Copy Number

Objective: To determine the relative amount of mitochondrial DNA compared to nuclear DNA.

Methodology:

-

Genomic DNA Extraction: Extract total genomic DNA from treated and control cells using a commercial DNA extraction kit.

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers specific for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M or RNase P).

-

Use a SYBR Green-based qPCR master mix.

-

-

Cycling Conditions (Example):

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of: 95°C for 15 seconds, 60°C for 1 minute.

-

Melt curve analysis to ensure primer specificity.

-

-

Data Analysis:

-

Calculate the cycle threshold (Ct) values for both the mitochondrial and nuclear genes.

-

Determine the ΔCt for each sample (ΔCt = Ct_nuclear - Ct_mitochondrial).

-

The relative mtDNA copy number can be calculated as 2^ΔCt.

-

Measurement of Cellular ATP Levels

Objective: To quantify the total intracellular ATP concentration as an indicator of cellular energy status.

Methodology:

-

Cell Lysis: Lyse the treated and control cells using a suitable lysis buffer that preserves ATP (e.g., a buffer containing detergents and ATPase inhibitors).

-

Luciferase-Based Assay:

-

Use a commercial ATP determination kit based on the luciferin-luciferase reaction.

-

In a luminometer-compatible plate, mix the cell lysate with the ATP reagent containing luciferase and D-luciferin.

-

-

Luminescence Measurement: Immediately measure the luminescence signal using a luminometer. The light output is directly proportional to the ATP concentration.

-

Standard Curve: Generate a standard curve using known concentrations of ATP to determine the absolute ATP concentration in the samples.

-

Data Normalization: Normalize the ATP concentration to the total protein content of the cell lysate.

High-Resolution Respirometry of Permeabilized Muscle Fibers

Objective: To measure mitochondrial respiratory function in intact mitochondria within their cellular environment.

Methodology:

-

Muscle Biopsy: Obtain a small muscle biopsy (e.g., from the vastus lateralis) and immediately place it in ice-cold biopsy preservation solution.

-

Fiber Permeabilization:

-

Mechanically separate the muscle fibers using fine-tipped forceps under a microscope in a relaxing and permeabilization solution containing saponin.

-

Saponin selectively permeabilizes the sarcolemma, leaving the mitochondrial membranes intact.

-

-

High-Resolution Respirometry:

-

Use an Oroboros Oxygraph-2k or a similar instrument.

-

Add the permeabilized fibers to the instrument chambers containing a respiration medium.

-

-

Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

-

State 2 (Leak) Respiration: Measure basal oxygen consumption with substrates for Complex I (e.g., malate, pyruvate, glutamate) and/or Complex II (e.g., succinate).

-

State 3 (Oxidative Phosphorylation) Respiration: Add a saturating concentration of ADP to stimulate ATP synthesis.

-

Uncoupled Respiration: Add a chemical uncoupler (e.g., FCCP) to measure the maximum capacity of the electron transport system.

-

Inhibitor Titrations: Sequentially add inhibitors of the respiratory complexes (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III) to dissect the contribution of each complex to respiration.

-

-

Data Analysis: Calculate various respiratory parameters, such as the respiratory control ratio (RCR = State 3 / State 2) and the flux control ratios.

Signaling Pathways and Mechanisms of Action

Donepezil's influence on mitochondrial function is mediated by a complex interplay of signaling pathways. The following diagrams illustrate these key mechanisms.

Caption: Donepezil-induced mitochondrial biogenesis pathway.

References

- 1. karger.com [karger.com]

- 2. Cholinesterase Inhibitor Donepezil Increases Mitochondrial Biogenesis through AMP-Activated Protein Kinase in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cholinesterase Inhibitor Donepezil Increases Mitochondrial Biogenesis through AMP-Activated Protein Kinase in the Hippocampus | Semantic Scholar [semanticscholar.org]

- 4. Donepezil attenuates Aβ-associated mitochondrial dysfunction and reduces mitochondrial Aβ accumulation in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Donepezil, a potent acetylcholinesterase inhibitor, induces caspase-dependent apoptosis in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Donepezil provides neuroprotective effects against brain injury and Alzheimer's pathology under conditions of cardiac ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Donepezil Protects Against Doxorubicin-Induced Chemobrain in Rats via Attenuation of Inflammation and Oxidative Stress Without Interfering With Doxorubicin Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Mild Cognitive Impairment and Donepezil Impact Mitochondrial Respiratory Capacity in Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mild Cognitive Impairment and Donepezil Impact Mitochondrial Respiratory Capacity in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. medizinonline.com [medizinonline.com]

Preclinical Evidence for Donepezil in Vascular Dementia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide synthesizes the core preclinical evidence for the use of donepezil (B133215) in vascular dementia (VaD). It is designed to provide researchers, scientists, and drug development professionals with a detailed overview of the experimental data, methodologies, and putative mechanisms of action of donepezil in preclinical models of VaD.

Abstract

Vascular dementia, the second most common form of dementia after Alzheimer's disease, arises from cerebrovascular disease and subsequent ischemic or hemorrhagic brain injury.[1][2] While donepezil, an acetylcholinesterase inhibitor, is approved for the symptomatic treatment of Alzheimer's disease, its therapeutic potential in VaD has been a subject of extensive preclinical and clinical investigation.[1][3][4][5] Preclinical studies, primarily utilizing rodent models of chronic cerebral hypoperfusion, have provided evidence that donepezil may ameliorate cognitive deficits in VaD through various mechanisms beyond its primary role in enhancing cholinergic neurotransmission. These include promoting neurogenesis, exerting neuroprotective effects, and improving vascular function. This guide provides a comprehensive review of the key preclinical findings, detailing the experimental protocols and quantitative data from pivotal studies.

Animal Models and Induction of Vascular Dementia

The most widely used animal model to simulate the pathology of VaD in preclinical research is the bilateral common carotid artery occlusion (BCCAO) model in rats.[1][6][7] This surgical procedure involves the permanent ligation of both common carotid arteries, leading to chronic cerebral hypoperfusion, which mimics the conditions of vascular dementia in humans. Another model cited in the context of vascular dysfunction and cognitive impairment is the senescence-accelerated mouse prone 8 (SAMP8) model, which spontaneously develops features of Alzheimer's disease and associated vascular deficits.[8][9][10]

Experimental Protocols

Bilateral Common Carotid Artery Occlusion (BCCAO) Model

A common experimental workflow for investigating the effects of donepezil in a rat model of vascular dementia induced by BCCAO is as follows:

In a typical study, adult male rats undergo BCCAO surgery. After a recovery period of approximately two weeks, the rats are administered donepezil orally, often at a dose of 10 mg/kg/day, for a period of three weeks.[6][7] During or after the treatment period, cognitive function is assessed using behavioral tests such as the Morris Water Maze and the Step-down test.[6][7] Following behavioral testing, brain tissues (typically the cortex and hippocampus) are collected for histopathological and molecular analyses to investigate the underlying mechanisms.[6][7]

Senescence-Accelerated Mouse Prone 8 (SAMP8) Model

In studies utilizing the SAMP8 mouse model to investigate vascular function, donepezil treatment was administered from the 4th to the 6th month of life.[8][9] Cognitive function was assessed at 6 months of age using the Morris Water Maze, after which the animals were euthanized, and their mesenteric arteries were processed for functional experiments to evaluate endothelial function and vascular remodeling.[8][9]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies on the effects of donepezil in animal models of vascular dementia.

Table 1: Effects of Donepezil on Cognitive Function in BCCAO Rats

| Behavioral Test | Group | Performance Metric | Result | Reference |

| Morris Water Maze | BCCAO + Vehicle | Escape Latency | Significantly increased vs. Sham | [6] |

| BCCAO + Donepezil (10 mg/kg/day) | Escape Latency | Significantly decreased vs. BCCAO + Vehicle | [6] | |

| Step-down Test | BCCAO + Vehicle | Error Times | Significantly increased vs. Sham | [6] |

| BCCAO + Donepezil (10 mg/kg/day) | Error Times | Significantly decreased vs. BCCAO + Vehicle | [6] | |

| Water Maze Task | BCCAO + Vehicle | Spatial Learning | Impaired | [1] |

| BCCAO + Donepezil (10 mg/kg) | Spatial Learning | Improved memory | [1] |

Table 2: Neurobiological Effects of Donepezil in BCCAO Rats

| Outcome Measure | Brain Region | Group | Result | Reference |

| Neurogenesis (BrdU+ cells) | Dentate Gyrus | BCCAO + Vehicle | - | [1] |

| BCCAO + Donepezil (10 mg/kg) | Increased number of BrdU+ cells | [1] | ||

| Neurodegeneration | Cortex & Hippocampus | BCCAO + Vehicle | Significant neurodegeneration | [6][7] |

| BCCAO + Donepezil (10 mg/kg/day) | Significantly attenuated neurodegeneration | [6][7] | ||

| Synaptic Dendritic Spine Density | Cortex & Hippocampus | BCCAO + Vehicle | Reduced | [6][7] |

| BCCAO + Donepezil (10 mg/kg/day) | Restored | [6][7] | ||

| BDNF Expression | Cortex & Hippocampus | BCCAO + Vehicle | - | [6][7] |

| BCCAO + Donepezil (10 mg/kg/day) | Significantly increased | [6][7] | ||

| HDAC6 Nuclear Translocation | Cortex | BCCAO + Vehicle | - | [6] |

| BCCAO + Donepezil (10 mg/kg/day) | Significantly decreased | [6] | ||

| Reactive Oxygen Species (ROS) | Cortex & Hippocampus | BCCAO + Vehicle | Increased | [7] |

| BCCAO + Donepezil (10 mg/kg/day) | Reduced | [7] | ||

| p-AKT Levels | Hippocampus | VD group | Decreased | [11] |

| VD + Donepezil | Increased | [11] | ||

| Caspase-3 Activity | Hippocampus | VD group | Increased | [11] |

| VD + Donepezil | Reduced | [11] |

Table 3: Effects of Donepezil on Vascular Function in SAMP8 Mice

| Outcome Measure | Group | Result | Reference |

| Cognitive Function (Morris Water Maze) | SAMP8 (untreated) | Cognitive impairment vs. SAMR1 (control) | [8][9] |

| SAMP8 + Donepezil | Significantly attenuated cognitive dysfunction | [8][9] | |

| Endothelial Function | SAMP8 (untreated) | Impaired vs. SAMR1 | [8][9] |

| SAMP8 + Donepezil | Improved endothelial function | [8][9] | |

| Vascular Remodeling (Media-to-lumen ratio) | SAMP8 (untreated) | Higher than SAMR1 | [8][9] |

| SAMP8 + Donepezil | Reduced media-to-lumen ratio | [8][9] |

Mechanisms of Action

Beyond its established role as an acetylcholinesterase inhibitor, preclinical evidence suggests that donepezil exerts its beneficial effects in vascular dementia through multiple, potentially interconnected, mechanisms.[3][4]

Enhancement of Neurogenesis and Neuroprotection

Donepezil has been shown to promote the survival of newborn neurons in the dentate gyrus of the hippocampus in a rat model of VaD.[1] This effect is possibly mediated by the upregulation of choline (B1196258) acetyltransferase and brain-derived neurotrophic factor (BDNF).[1] Furthermore, donepezil treatment has been found to significantly attenuate neurodegeneration and restore synaptic dendritic spine density in the cortex and hippocampus of BCCAO rats.[6][7]

Modulation of the BDNF/HDAC6 Signaling Pathway

A key proposed mechanism for the neuroprotective effects of donepezil in VaD involves the modulation of Brain-Derived Neurotrophic Factor (BDNF) expression through the regulation of Histone Deacetylase 6 (HDAC6). In the cortex of BCCAO rats, donepezil treatment significantly increased BDNF expression.[6][7] This was associated with a decrease in the nuclear translocation of HDAC6 and a reduction in the binding of HDAC6 to the BDNF promoter IV.[6] This suggests that donepezil may epigenetically regulate BDNF expression to promote neuronal survival and function.

Activation of the PI3K/AKT Signaling Pathway

Another signaling cascade implicated in the neuroprotective effects of donepezil in VaD is the PI3K/AKT pathway. Studies have shown that donepezil treatment can increase the phosphorylation of AKT (p-AKT) in the hippocampus of a mouse model of VaD.[11] Activation of the PI3K/AKT pathway is known to be involved in cell survival and the inhibition of apoptosis. In line with this, donepezil was found to reduce the activity of caspase-3, a key executioner of apoptosis, in the hippocampus.[11]

Improvement of Vascular Function and Cerebral Blood Flow

Preclinical studies in the SAMP8 mouse model have demonstrated that donepezil can improve endothelial function and reduce vascular remodeling, which are associated with cognitive impairment in this model.[8][9] The proposed mechanism for this vascular benefit is an increase in nitric oxide (NO) availability, likely through the counteraction of inflammation and oxidative stress.[9][10] While direct preclinical evidence on cerebral blood flow (CBF) in VaD models is less detailed in the provided search results, clinical studies in Alzheimer's disease patients have shown that donepezil can increase CBF velocity.[12] This suggests a potential for similar effects in VaD.

Conclusion